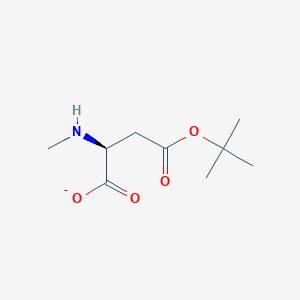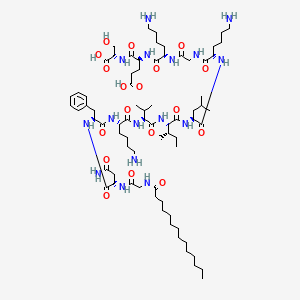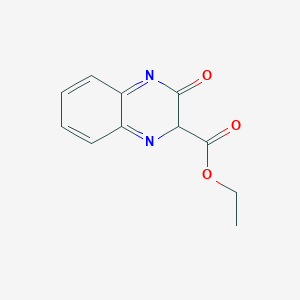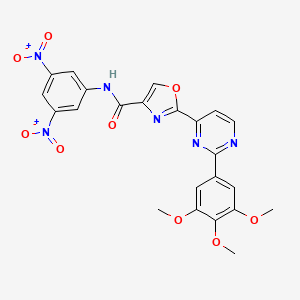
Anti-Influenza agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anti-Influenza agent 5, also known as Compound IIB-2, is a chalcone-like derivative that serves as an influenza nuclear export inhibitor. This compound is particularly effective against oseltamivir-resistant strains of the influenza virus. It hinders viral proliferation by obstructing the export of influenza virus nucleoprotein .
Preparation Methods
The synthesis of Anti-Influenza agent 5 involves several steps. The synthetic routes typically include the use of chalcone derivatives as starting materials. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Anti-Influenza agent 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
Anti-Influenza agent 5 has a wide range of scientific research applications:
Chemistry: It is used in the study of chalcone derivatives and their chemical properties.
Biology: It is used to study the mechanisms of viral inhibition and the role of nuclear export in viral replication.
Medicine: It is being researched for its potential use in treating influenza, especially strains resistant to other antiviral drugs.
Industry: It is used in the development of new antiviral drugs and therapies .
Mechanism of Action
The mechanism of action of Anti-Influenza agent 5 involves the inhibition of the nuclear export of influenza virus nucleoprotein. This inhibition prevents the virus from replicating and spreading within the host. The molecular targets include the viral nucleoprotein and the cellular export machinery. The pathways involved include the nuclear export pathway and the viral replication cycle .
Comparison with Similar Compounds
Anti-Influenza agent 5 is unique in its ability to inhibit the nuclear export of influenza virus nucleoprotein. Similar compounds include:
Oseltamivir: A neuraminidase inhibitor used to treat influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Laninamivir: A long-acting neuraminidase inhibitor.
Peramivir: An intravenous neuraminidase inhibitor. Compared to these compounds, this compound offers a different mechanism of action, making it a valuable addition to the arsenal of antiviral agents
Properties
Molecular Formula |
C23H25NO4 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(1E,4E)-1-(2,6-dimethoxyphenyl)-5-(4-morpholin-4-ylphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C23H25NO4/c1-26-22-4-3-5-23(27-2)21(22)13-12-20(25)11-8-18-6-9-19(10-7-18)24-14-16-28-17-15-24/h3-13H,14-17H2,1-2H3/b11-8+,13-12+ |
InChI Key |
UAFLPTJINUVNNC-OWKCIBLPSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C(=O)/C=C/C2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=CC(=O)C=CC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)




![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
